molecular formula C18H18ClNO3 B1681812 Z-L-Phe chloromethyl ketone CAS No. 26049-94-5

Z-L-Phe chloromethyl ketone

Cat. No. B1681812
CAS RN: 26049-94-5
M. Wt: 331.8 g/mol
InChI Key: OYHLRJGDELITAF-INIZCTEOSA-N
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Description

Z-L-Phe-CMK is an inhibitor of severe acute respiratory syndrome coronavirus (SARS-CoV) main protease (M pro), also known as 3C-like protease (3CL pro) . It is selective for SARS-CoV M pro over calpain, trypsin, and thrombin . It’s also a peptidase from baker’s yeast, with esterase activities of carboxypeptidase Y .


Synthesis Analysis

The chloromethyl ketones of leucine enkephalin and D-Ala -leucine enkephalin have been synthesized and tested for biological activity in the guinea pig ileum assay . The derivatives show an increased potency in morphine-like action in comparison to the corresponding enkephalins .


Molecular Structure Analysis

The linear formula of Z-L-Phe chloromethyl ketone is C6H5CH2CH (NHCO2CH2C6H5)COCH2Cl .


Chemical Reactions Analysis

This compound has a reaction type of solution phase peptide synthesis . It has a melting point of 107-108 °C (lit.) .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 331.79 g/mol . Its optical activity is [α]23/D +30°, c = 1 in chloroform .

Scientific Research Applications

Protease Inhibition and Active Site Modification

  • Papain Inactivation : Z-L-Phe-CMK derivatives have been found to inactivate papain, a type of protease, through a stoichiometric reaction at the active-center thiol. These derivatives act as affinity-labeling reagents, indicating their potential in targeting specific enzyme sites (Leary et al., 1977).

  • Chymase Inhibition : Studies on Z-L-Phe-CMK derivatives have led to the development of potent human chymase inhibitors, demonstrating specificity in inhibiting certain proteases while not affecting others, such as human leukocyte cathepsin G (Hayashi et al., 2000).

  • Calpain I and II Inactivation : Tripeptidyl chloromethyl ketones, including derivatives of Z-L-Phe-CMK, have been synthesized and evaluated for their ability to inactivate calpains I and II. These compounds were designed to meet the specificity requirements of calpains and have shown significant effectiveness, with potential for selective affinity labeling of these enzymes (Sasaki et al., 1986).

  • Thrombin Inhibition : Z-L-Phe-CMK derivatives have been studied for their effectiveness and selectivity in the inactivation of thrombin, a key enzyme in the blood coagulation process. These studies contribute to understanding the interaction and potential therapeutic applications of such inhibitors (Kettner & Shaw, 1979).

Research Applications Beyond Protease Inhibition

  • Cathepsin B Inhibition Studies : Research involving Z-L-Phe-CMK derivatives has provided insights into the inhibition of human tumor cathepsin B isozymes, with implications for understanding protease involvement in oncogenic processes (Smith et al., 1988).

  • Zymogen/Enzyme Discrimination : The use of peptidyl chloromethyl ketones, including Z-L-Phe-CMK derivatives, has been explored to distinguish between zymogen and enzyme forms of certain coagulation and fibrinolytic proteins. This application is significant for biochemical characterization and potential therapeutic targeting (Williams et al., 1989).

Safety and Hazards

Z-L-Phe chloromethyl ketone causes severe skin burns and eye damage . It is classified as Skin Corr. 1B under GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

benzyl N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c19-12-17(21)16(11-14-7-3-1-4-8-14)20-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHLRJGDELITAF-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)CCl)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885328
Record name Carbamic acid, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26049-94-5
Record name (3S)-3-Benzyloxycarbonylamino-1-chloro-4-phenyl-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26049-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZPCK
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026049945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-, phenylmethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbamic acid, N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90885328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-benzyl [1-benzyl-3-chloro-2-oxopropyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.105
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: ZPCK, also known as N-carbobenzoxy-L-phenylalanine chloromethyl ketone, is a potent and irreversible inhibitor of chymotrypsin-like serine proteases. It acts by covalently binding to the histidine residue (His-57) in the active site of these enzymes. [] This binding prevents the enzyme from cleaving peptide bonds in proteins, effectively inhibiting its proteolytic activity.

ANone: ZPCK treatment has been shown to:

  • Inhibit intracellular transport of IgG molecules through Fc receptors in murine trophoblast cells. This blockage of IgG transport consequently prevents the antibody-mediated inhibition of IFN-gamma-induced surface class II major histocompatibility complex (MHC) expression. []
  • Synergistically increase protein-tyrosine phosphorylation in avian cells when combined with sodium orthovanadate (Na3VO4). This suggests an interplay between chymotrypsin-like protease activity and tyrosine phosphorylation pathways. []
  • Inhibit the detachment of Actinomyces viscosus from saliva-coated hydroxyapatite by human polymorphonuclear leukocytes (PMN). This finding suggests a role for chymotrypsin-like proteases in the interaction between PMNs and bacteria. []

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